Nebivolol hydrochloride

Description

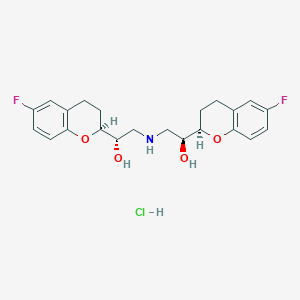

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEXHQAEWHKGCW-BIISKSHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049065 | |

| Record name | rac Nebivolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152520-56-4, 169293-50-9 | |

| Record name | 2H-1-Benzopyran-2-methanol, α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, hydrochloride (1:1), (αR,α′R,2R,2′S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152520-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac Nebivolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanisms of Action and Molecular Interactions of Nebivolol Hydrochloride

Beta-1 Adrenergic Receptor Selectivity and Antagonism Research

Nebivolol (B1214574) is characterized by its high affinity and selectivity for the beta-1 adrenergic receptor, which is significantly greater than that of other beta-blockers. researchgate.netoup.com Research conducted on human myocardial tissue has demonstrated that nebivolol's affinity for beta-1 receptors is approximately 321 times higher than its affinity for beta-2 receptors. researchgate.netoup.com This high degree of selectivity is attributed mainly to the d-isomer of the nebivolol racemate. researchgate.net In comparative studies, the rank order of beta-1 selectivity in human myocardium has been established as nebivolol > bisoprolol (B1195378) > metoprolol (B1676517) > carvedilol (B1668590) ≥ propranolol (B1214883) = bucindolol. researchgate.net This pronounced selectivity for beta-1 receptors is a key feature of its pharmacological profile. nih.govresearchgate.net

| Beta-Blocker | β1/β2 Selectivity Ratio |

|---|---|

| Nebivolol | 321 |

| Bisoprolol | 15.6 - 20 |

| Metoprolol | 4.23 - 10 |

| Carvedilol | 0.73 |

| Bucindolol | 0.49 |

| Propranolol | ~1 |

Endothelium-Dependent Vasodilation through Nitric Oxide Pathway Studies

A distinctive characteristic of nebivolol is its ability to induce vasodilation by stimulating the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. researchgate.net This effect is endothelium-dependent and is a key differentiator from other beta-blockers. tandfonline.comnih.gov The vasodilatory action of nebivolol has been demonstrated in various vascular beds, including human forearm vasculature, where its effects are inhibited by antagonists of the L-arginine/NO pathway. nih.govnih.gov

Stimulation of Endothelial Nitric Oxide Synthase (eNOS) Activity

Research has shown that nebivolol increases the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium. tandfonline.comnih.gov Studies in human umbilical vein endothelial cells (HUVEC) have demonstrated that nebivolol, but not metoprolol, leads to a time-dependent increase in NO release. nih.gov This activation of eNOS is a crucial step in the signaling cascade that leads to vasodilation. nih.gov Nebivolol has been shown to increase eNOS translocation and phosphorylation at serine 1177, further supporting its role in activating this enzyme. nih.gov

Role of L-Arginine/Nitric Oxide Pathway

The vasodilatory effects of nebivolol are intrinsically linked to the L-arginine/nitric oxide pathway. nih.govresearchgate.net L-arginine serves as the substrate for eNOS to produce nitric oxide. nih.gov Studies have consistently shown that inhibitors of nitric oxide synthase, such as N(G)-monomethyl-L-arginine (L-NMMA), antagonize the vasodilation induced by nebivolol. nih.govnih.gov Conversely, the co-administration of L-arginine can reverse this inhibition, confirming the pathway's central role. nih.gov This evidence underscores that nebivolol's vasodilatory properties are mediated through the canonical L-arginine/NO signaling cascade. nih.govresearchgate.net

Involvement of Beta-3 Adrenergic Receptors in Nitric Oxide Production

The l-enantiomer (B50610) of nebivolol acts as an agonist at beta-3 adrenergic receptors, and this interaction is a significant contributor to its NO-releasing effects. nih.govoatext.commdpi.com Stimulation of beta-3 adrenergic receptors on endothelial cells activates eNOS, leading to increased NO production. oatext.comresearchgate.net Studies have shown that blockade of beta-3 adrenoceptors partially reduces the nebivolol-induced increase in NO release. nih.gov Furthermore, nebivolol has been found to stimulate NO production in the heart via activation of beta-3 adrenergic receptors, which in turn leads to the overexpression of inducible nitric oxide synthase (iNOS). ahajournals.org This beta-3 agonism is a key component of nebivolol's unique pharmacological profile. nih.govoatext.com

Contribution of Metabolites to Nitric Oxide Release via Beta-2 Adrenergic Receptors

Interestingly, research suggests that it is not nebivolol itself but its in-vivo metabolites that are primarily responsible for augmenting NO production through a different receptor pathway. nih.gov Studies using mouse thoracic aorta segments have shown that plasma from mice treated with nebivolol, containing its metabolites, caused a significant increase in NO release. nih.gov This effect was prevented by a selective beta-2 adrenergic receptor antagonist, indicating that the metabolites of nebivolol stimulate endothelial beta-2 adrenergic receptors to produce NO. nih.gov This mechanism involves a subsequent rise in endothelial free calcium concentration, which is a critical step in activating eNOS. nih.govoup.com The d-isomer of nebivolol and its metabolites appear to be the main contributors to this action on NO release. oup.comresearchgate.net

Modulation of Oxidative Stress Pathways

Beyond its receptor-mediated actions, nebivolol exhibits antioxidant properties that contribute to its beneficial vascular effects. nih.govnih.gov It has been shown to reduce oxidative stress in hypertensive patients by decreasing the oxidative inactivation of NO. nih.gov One of the key mechanisms is the reduction of superoxide (B77818) anion (O2−) production, a reactive oxygen species that rapidly scavenges and inactivates NO. tandfonline.com By reducing superoxide levels, nebivolol increases the bioavailability of NO. tandfonline.comresearchgate.net

Reduction of Reactive Oxygen Species and Superoxide Anion

Nebivolol hydrochloride exhibits significant antioxidant properties that contribute to its mechanism of action. Research indicates that nebivolol effectively reduces oxidative stress by targeting reactive oxygen species (ROS) and superoxide anions (O₂⁻). nih.gov In a study involving essential hypertensive patients, treatment with nebivolol led to a significant improvement in several oxidative parameters when compared to atenolol (B1665814). Specifically, nebivolol reduced plasma and low-density lipoprotein (LDL) hydroperoxides, plasma 8-isoprostanes, and oxidized LDL. nih.gov

Further investigations using endothelial cells exposed to oxidative stress demonstrated that plasma from patients treated with nebivolol reduced the concentration of ROS and O₂⁻. nih.gov This effect is linked to nebivolol's ability to modulate enzymes involved in ROS production. In experimental models using the renal cortex of rats treated with ethanol, nebivolol prevented the ethanol-induced increase in superoxide anion generation. nih.govresearchgate.net The primary mechanism identified for this effect is the reduction in the expression of Nox2, a catalytic subunit of the enzyme NADPH oxidase, which is a major source of superoxide in the vasculature. nih.govresearchgate.net Additionally, nebivolol was found to decrease the expression of PKCδ and Rac1, which are crucial activators of NADPH oxidase. nih.govresearchgate.net

The table below summarizes the key findings regarding nebivolol's impact on markers of oxidative stress.

| Parameter | Organism/Model | Treatment Group | Control Group | Outcome | Reference |

| Plasma Hydroperoxides | Human (Hypertensive) | Nebivolol | Atenolol | Significantly Improved | nih.gov |

| LDL Hydroperoxides | Human (Hypertensive) | Nebivolol | Atenolol | Significantly Improved | nih.gov |

| Plasma 8-isoprostanes | Human (Hypertensive) | Nebivolol | Atenolol | Significantly Improved | nih.gov |

| Plasma ox-LDL | Human (Hypertensive) | Nebivolol | Atenolol | Significantly Improved | nih.gov |

| ROS Concentration | Human Endothelial Cells | Plasma from Nebivolol-treated patients | Plasma from Atenolol-treated patients | Reduction | nih.gov |

| O₂⁻ Concentration | Human Endothelial Cells | Plasma from Nebivolol-treated patients | Plasma from Atenolol-treated patients | Reduction | nih.gov |

| O₂⁻ Generation | Rat Renal Cortex | Ethanol + Nebivolol | Ethanol | Prevention of Increase | nih.govresearchgate.net |

| Nox2 Expression | Rat Renal Cortex | Ethanol + Nebivolol | Ethanol | Prevention of Increase | nih.gov |

Prevention of Peroxynitrite Formation

Nebivolol has been shown to favorably alter the balance between nitric oxide (NO) and the highly reactive oxidant peroxynitrite (ONOO⁻). nih.govnih.gov In hypertensive states, endothelial dysfunction is often characterized by an increased production of superoxide, which rapidly reacts with NO to form peroxynitrite. This reaction, known as eNOS uncoupling, reduces the bioavailability of beneficial NO and increases oxidative stress. nih.gov

Research using mesenteric arteries from spontaneously hypertensive rats (SHR) demonstrated marked deficiencies in bioavailable NO and concurrently increased levels of peroxynitrite compared to normotensive Wistar Kyoto (WKY) rats. nih.gov Treatment with nebivolol (10 micromol/L) effectively inhibited this eNOS uncoupling and reduced endothelial dysfunction in SHR. This was evidenced by a significant increase in the ratio of bioavailable NO to peroxynitrite ([NO]/[ONOO⁻]), restoring it to levels observed in normotensive animals. nih.gov The slow kinetics of NO release stimulated by nebivolol is a key factor in maintaining a favorable balance between NO and peroxynitrite concentrations in the endothelium. nih.gov This slow, multipathway process of NO stimulation helps preserve eNOS coupling, leading to high production of bioavailable NO and low formation of peroxynitrite. nih.gov

The antioxidant effects of nebivolol, which involve direct scavenging of oxygen-derived free radicals, also contribute to preventing the formation of peroxynitrite by reducing the availability of superoxide to react with NO. nih.govnih.gov

| Animal Model | Condition | Measurement | Effect of Nebivolol | Reference |

| Spontaneously Hypertensive Rats (SHR) | Endothelial Dysfunction | Peroxynitrite (ONOO⁻) Levels | Decreased | nih.gov |

| Spontaneously Hypertensive Rats (SHR) | Endothelial Dysfunction | [NO]/[ONOO⁻] Ratio | Increased from 1.14 to 3.09 | nih.gov |

| Human Endothelial Cells | In Vitro | Peroxynitrite (ONOO⁻) Production | Low production observed | nih.gov |

Re-direction of Deranged Nitric Oxide Synthase Activity

Nebivolol positively influences nitric oxide synthase (NOS) activity, particularly by addressing the "uncoupling" of endothelial nitric oxide synthase (eNOS). nih.govnih.gov In a state of eNOS uncoupling, the enzyme produces superoxide radicals instead of nitric oxide, contributing to oxidative stress and endothelial dysfunction. Nebivolol has been reported to reverse this pathological process. nih.govnih.gov Studies in spontaneously hypertensive rats showed that nebivolol treatment inhibited eNOS uncoupling, thereby increasing the bioavailability of NO. nih.gov

The mechanism for this re-direction of NOS activity is multifaceted. Nebivolol's antioxidant properties reduce the levels of superoxide, which is a key factor in causing eNOS to uncouple. nih.govresearchgate.net Furthermore, nebivolol has been shown to stimulate NO production through distinct signaling pathways. In human umbilical vein endothelial cells (HUVEC), nebivolol-induced NO liberation is mediated by the stimulation of β3-adrenoceptors and estrogen receptors. scispace.com This stimulation leads to the phosphorylation of eNOS at serine 1177, an activating site, without altering phosphorylation at inhibitory sites like threonine 495. scispace.com

In addition to its effects on eNOS, nebivolol has been found to induce NO production in the heart via the activation of inducible nitric oxide synthase (iNOS). nih.gov Research demonstrated that nebivolol treatment led to the cardiac overexpression of iNOS, an effect not observed with the β1-blocker atenolol. nih.gov This action is also initiated by the activation of β3-adrenergic receptors, suggesting a broader impact of nebivolol on NO production pathways beyond the endothelium. nih.govnih.gov

| Enzyme | Model System | Nebivolol's Effect | Mechanism | Reference |

| eNOS | Spontaneously Hypertensive Rats | Inhibits uncoupling | Increases [NO]/[ONOO⁻] ratio | nih.gov |

| eNOS | Human Endothelial Cells | Increases NO release | β3-adrenoceptor and estrogen receptor stimulation; Phosphorylation at Serine 1177 | scispace.com |

| iNOS | Rat Heart | Induces overexpression and NO production | β3-adrenergic receptor activation | nih.gov |

Endothelin-1 (B181129) System Modulation Research

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a significant role in the pathophysiology of hypertension. nih.govmdpi.com Research has demonstrated that nebivolol modulates the endothelin-1 system. A double-blind, randomized, placebo-controlled trial involving middle-aged adults with elevated blood pressure found that chronic nebivolol treatment significantly reduces ET-1-mediated vasoconstrictor tone. nih.govnih.gov

In this study, after three months of therapy, the forearm blood flow response to the selective ETₐ receptor antagonist BQ-123 and the non-selective ETₐ/ETₑ receptor antagonist (BQ-123 + BQ-788) was markedly reduced by approximately 25% and 45%, respectively, in the nebivolol group. nih.gov This outcome indicates that nebivolol therapy diminished the baseline vasoconstrictor influence of ET-1. This effect was not observed in groups receiving metoprolol succinate (B1194679) or a placebo. nih.gov

The reduction in ET-1 vasoconstrictor tone induced by nebivolol appears to be independent of its blood pressure-lowering effects and contributes to its favorable impact on endothelial vasodilation. nih.gov After nebivolol therapy, the vasodilator response to acetylcholine (B1216132) was not significantly increased by ET-1 receptor blockade, suggesting that the nebivolol-induced improvement in endothelial function is at least partly due to the reduction in ET-1's vasoconstrictor influence. nih.gov In vitro studies have also suggested that nebivolol can blunt the endothelial production and release of ET-1. nih.gov

Myofilament Calcium Sensitivity Effects in Experimental Models

Nebivolol's effects on the contractile machinery of heart muscle cells have been investigated, specifically its impact on myofilament calcium sensitivity. Studies using experimental mouse models of hypertrophic cardiomyopathy (HCM) have provided insights into this mechanism. nih.govfrontiersin.orgnih.gov In skinned ventricular muscle strips from a Mybpc3-targeted knock-in (KI) mouse model of HCM, nebivolol induced a desensitization of myofilaments to calcium. nih.govfrontiersin.org

This desensitizing effect was concentration-dependent and more pronounced in the KI mouse muscle strips compared to wild-type (WT) strips. nih.govfrontiersin.org For instance, 10 μM of nebivolol caused a significant rightward shift in the force-pCa curve, indicating that a higher calcium concentration was required to achieve a given level of force. nih.gov Importantly, nebivolol did not affect the maximal force development in either WT or KI mouse cardiac strips. nih.govnih.gov

However, the translation of these findings to human tissue is not direct. In cardiac muscle strips obtained from three HCM patients with MYBPC3 mutations, neither 1 nor 10 μM of nebivolol had a discernible effect on myofilament calcium sensitivity or maximal force development. nih.govfrontiersin.org This suggests potential species-specific differences in the drug's interaction with the myofilaments. frontiersin.org

The table below presents the pCa₅₀ values (the negative logarithm of the calcium concentration required for 50% of maximal activation) from an experimental mouse model study. A lower pCa₅₀ value signifies decreased calcium sensitivity.

| Genotype | Condition | pCa₅₀ (Mean ± SEM) | Change with 10 µM Nebivolol | Reference |

| Wild-Type (WT) | Baseline | 5.61 ± 0.02 | - | nih.gov |

| Wild-Type (WT) | + 10 µM Nebivolol | 5.55 ± 0.01 | -0.06 | nih.gov |

| Knock-in (KI) | Baseline | 5.68 ± 0.01 | - | nih.gov |

| Knock-in (KI) | + 10 µM Nebivolol | 5.57 ± 0.02 | -0.11 | nih.gov |

Pharmacodynamic Profile and Systemic Physiological Effects

Hemodynamic Effects Research

Nebivolol (B1214574) hydrochloride's influence on hemodynamics is a key aspect of its therapeutic action, distinguishing it from earlier generations of beta-blockers. nih.gov Its combined β1-adrenergic receptor blockade and nitric oxide-mediated vasodilation result in a favorable hemodynamic profile. nih.govpatsnap.com

Peripheral Vascular Resistance Reduction

A significant hemodynamic effect of nebivolol is its ability to reduce peripheral vascular resistance. nih.govbiomedscidirect.com This is primarily attributed to its vasodilatory action, which is mediated through the L-arginine/nitric oxide (NO) pathway. biomedscidirect.comnih.gov By stimulating endothelial nitric oxide synthase (eNOS), nebivolol increases the bioavailability of NO, a potent vasodilator. patsnap.comtensiomed.com This leads to the relaxation of blood vessels, thereby lowering systemic vascular resistance. nih.govnih.gov Studies have shown that this reduction in peripheral resistance is a key contributor to its blood pressure-lowering effects. nih.govnih.gov

Maintenance of Cardiac Output and Stroke Volume

Unlike traditional beta-blockers that can sometimes decrease cardiac output, nebivolol has been shown to maintain or even improve cardiac output and stroke volume. nih.govnih.gov This is a consequence of its unique mechanism of action. While the β1-blockade component works to decrease heart rate, the nitric oxide-mediated reduction in peripheral vascular resistance (afterload) allows the heart to pump blood more effectively. nih.govdrugbank.com This preservation of cardiac function is a notable advantage, particularly in patient populations where maintaining adequate cardiac output is crucial. jacc.org Research indicates that nebivolol increases stroke volume, which, despite a reduction in heart rate, helps to sustain cardiac output. nih.govnih.gov

Impact on Heart Rate and Cardiac Chronotropism

As a β1-selective adrenergic receptor antagonist, nebivolol exerts a negative chronotropic effect, leading to a reduction in heart rate both at rest and during exercise. biomedscidirect.comdrugbank.com This is a primary mechanism by which it reduces myocardial oxygen demand. However, compared to some other beta-blockers, the heart rate reduction with nebivolol can be less pronounced, which may be attributed to its vasodilatory properties that help maintain cardiac chronotropism during physical exertion. jacc.org While it effectively controls heart rate, its impact is balanced by the preservation of cardiac output, distinguishing its profile from non-vasodilating beta-blockers. nih.gov

Vascular Remodeling and Function Studies

Beyond its immediate hemodynamic effects, nebivolol has been investigated for its potential to positively influence vascular structure and function. These effects are largely linked to its ability to enhance nitric oxide bioavailability and reduce oxidative stress. nih.gov

Improvement of Endothelial Function

A key feature of nebivolol is its demonstrated ability to improve endothelial function. nih.govjacc.org Endothelial dysfunction, characterized by impaired nitric oxide bioavailability, is a foundational element in the pathophysiology of various cardiovascular diseases. researchgate.net Nebivolol addresses this by stimulating endothelial nitric oxide synthase (eNOS), thereby increasing the production of NO. patsnap.comuzh.ch This enhancement of the L-arginine/NO pathway leads to improved endothelium-dependent vasodilation. nih.govnih.gov Studies have shown that nebivolol can reverse endothelial dysfunction in hypertensive patients, an effect not observed with non-vasodilating beta-blockers like atenolol (B1665814). nih.gov This improvement in endothelial health may contribute to long-term cardiovascular protection. nih.gov

Reduction of Arterial Stiffness Indices (Pulse Wave Velocity, Augmentation Index)

Arterial stiffness is an independent predictor of cardiovascular events. dovepress.com Nebivolol has been shown to have favorable effects on indices of arterial stiffness, such as pulse wave velocity (PWV) and augmentation index (AIx). nih.gov Research comparing nebivolol to atenolol found that while both drugs similarly reduced brachial blood pressure, nebivolol led to a greater reduction in aortic pulse pressure and a significant decrease in the augmentation index. nih.govoup.com

In one study, while both nebivolol and atenolol decreased carotid-femoral PWV, only nebivolol significantly reduced the augmentation index. oup.comnih.gov This suggests that nebivolol's vasodilatory and nitric oxide-enhancing properties may have a more direct and beneficial impact on the elastic properties of arteries beyond simple blood pressure reduction. nih.gov The ability of nebivolol to improve arterial compliance is a significant aspect of its vascular protective effects. nih.gov

Interactive Data Table: Comparative Effects of Nebivolol and Atenolol on Arterial Stiffness

| Parameter | Nebivolol (Baseline) | Nebivolol (After 4 Weeks) | Atenolol (Baseline) | Atenolol (After 4 Weeks) | p-value (between drugs) |

| Aortic Pulse Pressure (mmHg) | 51 ± 2 | 35 ± 2 | 54 ± 3 | 43 ± 3 | < 0.05 |

| Pulse Wave Velocity (m/s) | 11.5 ± 0.5 | 9.9 ± 0.5 | 11.1 ± 0.4 | 9.8 ± 0.4 | NS |

| Augmentation Index (%) | 35 ± 5 | 28 ± 2 | - | - | < 0.05 |

| Heart Rate Reduction (bpm) | - | 8 ± 2 | - | 14 ± 3 | < 0.05 |

Data adapted from Mahmud & Feely, 2008. nih.govoup.comnih.gov NS = Not Significant

Effects on Central Aortic Pressure

Nebivolol hydrochloride has demonstrated a significant impact on central aortic pressure, a key indicator of cardiovascular load. sprim.com Unlike peripheral blood pressure measured at the brachial artery, central aortic pressure reflects the true load imposed on the heart and major organs. sprim.com Research indicates that different classes of antihypertensive drugs can have varied effects on central and peripheral blood pressures. sprim.com

Studies have shown that nebivolol is effective in reducing not only peripheral brachial pressures but also central aortic pressures. nih.gov In one open-label study involving patients with essential hypertension, nebivolol significantly reduced central aortic systolic and diastolic blood pressure. nih.gov The treatment also led to a decrease in the augmentation index, which is a measure of wave reflection and arterial stiffness. sprim.comnih.gov This suggests that nebivolol's mechanism extends beyond simple blood pressure reduction to positively influencing the physical properties of the arterial system. nih.gov

A comparative study investigating the effects of nebivolol against metoprolol (B1676517) succinate (B1194679) in hypertensive patients found that while both drugs lowered brachial blood pressure to a similar extent, only nebivolol produced a significant reduction in central systolic and diastolic blood pressures and central pulse pressure after one year of treatment. ahajournals.org This distinction is important, as central blood pressure is considered a more direct measure of the pressure the heart and brain experience. sprim.com The vasodilating properties of nebivolol, mediated through the L-arginine/nitric oxide (NO) pathway, are thought to contribute to this favorable effect on central hemodynamics, distinguishing it from beta-blockers without such properties, like atenolol. nih.govahajournals.org

Table 1: Effect of Nebivolol on Central Aortic and Brachial Pressures

| Parameter | Baseline (Mean) | After 15 Days of Nebivolol (Mean) | Change | P-value |

|---|---|---|---|---|

| Central Systolic BP (mmHg) | 131.5 | 111.6 | -19.9 | <0.0001 |

| Central Diastolic BP (mmHg) | 96.3 | 81.7 | -14.6 | <0.0001 |

| Central Mean Arterial Pressure (mmHg) | 111.3 | 94.0 | -17.3 | <0.0001 |

| Central Pulse Pressure (mmHg) | 35.2 | 29.7 | -5.5 | <0.01 |

| Augmentation Index (AIx%@75 HR) | 29.0 | 21.6 | -7.4 | <0.001 |

Data adapted from a study on patients with essential hypertension. nih.gov

Regression of Left Ventricular Hypertrophy

Left ventricular hypertrophy (LVH), the thickening of the heart's main pumping chamber, is a significant risk factor for cardiovascular morbidity and mortality. semanticscholar.org this compound has been shown to effectively promote the regression of LVH in patients with hypertension. semanticscholar.org

In a study comparing nebivolol with the angiotensin receptor blocker (ARB) irbesartan (B333) and another beta-blocker, carvedilol (B1668590), nebivolol demonstrated a more rapid effect on LVH regression. nih.gov A significant decrease in the left ventricular mass index (LVMI) was observed as early as three months into treatment with nebivolol, whereas significant reductions for irbesartan and carvedilol were noted at six months. nih.govresearchgate.net After 12 months, both nebivolol and carvedilol were found to be more effective than irbesartan in the regression of LVH. nih.gov

The mechanism behind nebivolol's efficacy in reducing LVH may be linked to several factors. Its ability to lower central blood pressure is a key contributor, as research has shown a significant correlation between the change in central systolic blood pressure and the change in left ventricular septal wall thickness. ahajournals.orgnih.gov Furthermore, nebivolol's unique vasodilatory action, mediated by nitric oxide, is believed to confer an antiproliferative activity that is beneficial in reversing the structural changes of LVH. nih.goveuropeanreview.org This NO-mediated effect may play a role in the regression of the fibrotic component that characterizes LVH. nih.gov

Table 2: Comparative Onset of Significant LVH Regression

| Compound | Time to Significant Regression of LVMI |

|---|---|

| This compound | 3 Months |

| Carvedilol | 6 Months |

| Irbesartan | 6 Months |

Data based on a comparative study in hypertensive patients with LVH. nih.govresearchgate.net

Coronary Circulation Dynamics Research

Research into the effects of this compound on coronary circulation has revealed beneficial impacts on coronary flow reserve (CFR), a measure of the coronary circulation's ability to increase blood flow in response to demand. nih.gov Impaired CFR is an indicator of coronary microcirculatory dysfunction. nih.gov

In hypertensive patients without coronary artery disease, treatment with nebivolol has been shown to significantly increase CFR. nih.gov This improvement is achieved without altering coronary velocities at rest, but by enabling a greater increase in coronary velocities after stimulation with dipyridamole. nih.gov This suggests that nebivolol improves the dilatory capacity of the coronary microvasculature. nih.gov

Further studies have elaborated on this effect. In patients with idiopathic dilated cardiomyopathy, nebivolol treatment also led to a marked increase in CFR. nih.gov This improvement was attributed to both an increase in hyperaemic (maximal) blood flow velocity and a decrease in resting blood flow velocity. nih.gov Similarly, research involving direct intracoronary administration of nebivolol in individuals with and without coronary artery disease (CAD) demonstrated a significant increase in CFR for both groups. researchgate.net In patients with slow coronary flow, nebivolol therapy was found to improve endothelial function. researcher.life The positive effect of nebivolol on CFR is partly linked to its stimulation of nitric oxide production, which promotes local vasodilation. researchgate.net

Table 3: Nebivolol's Effect on Coronary Flow Reserve (CFR)

| Patient Group | Baseline CFR (Mean ± SD) | CFR After Nebivolol (Mean ± SD) | P-value |

|---|---|---|---|

| Hypertensive Patients | 1.89 ± 0.31 | 2.12 ± 0.33 | <0.0001 |

| Idiopathic Dilated Cardiomyopathy | 2.02 ± 0.35 | 2.61 ± 0.43 | <0.001 |

| Controls (No CAD) | 3.0 ± 0.6 | 4.0 ± 0.1 | <0.01 |

| Coronary Artery Disease (CAD) | 2.1 ± 0.4 | 2.6 ± 0.5 | <0.05 |

Data compiled from separate research studies. nih.govnih.govresearchgate.net Note: *Value after highest intracoronary dose.

Pharmacokinetic Research and Metabolic Pathways

Hepatic Metabolism and First-Pass Effect Investigations

Nebivolol (B1214574) hydrochloride undergoes substantial hepatic metabolism following oral administration, a phenomenon that contributes to a pronounced first-pass effect. nih.govresearchgate.net This initial metabolism in the liver, before the drug reaches systemic circulation, significantly impacts its bioavailability. The extent of this first-pass metabolism is highly variable among individuals, largely due to genetic differences in metabolic enzyme activity. nih.gov

Research has shown that the oral bioavailability of nebivolol can range from as low as 12% in individuals who are extensive metabolizers to as high as 96% in those who are poor metabolizers. nih.gov This wide variation underscores the critical role of hepatic enzymes in determining the amount of active drug that ultimately reaches the bloodstream.

Role of Cytochrome P450 Enzymes in Metabolism

The biotransformation of nebivolol is predominantly mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of enzymes responsible for the metabolism of a vast array of xenobiotics, including many therapeutic drugs.

The primary enzyme responsible for the metabolism of nebivolol is CYP2D6. nih.govresearchgate.net This enzyme facilitates the aromatic hydroxylation of the drug, leading to the formation of its major active metabolite, 4-hydroxynebivolol. researchgate.netresearchgate.net The activity of CYP2D6 is subject to genetic polymorphism, leading to distinct phenotypes in the population, namely extensive metabolizers (EMs) and poor metabolizers (PMs).

This genetic variability in CYP2D6 activity has a profound impact on the pharmacokinetics of nebivolol. In EMs, the drug is rapidly hydroxylated, leading to lower plasma concentrations of the parent drug and higher concentrations of the hydroxylated metabolites. Conversely, in PMs, the reduced enzymatic activity results in significantly higher plasma concentrations and a longer half-life of the parent nebivolol. nih.gov

Studies have demonstrated that for the same dose, poor metabolizers can attain a 5-fold higher maximum plasma concentration (Cmax) and a 10-fold higher area under the curve (AUC) of d-nebivolol compared to extensive metabolizers. nih.gov

| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) |

|---|---|---|

| Oral Bioavailability | 12% | 96% |

| Half-life (t1/2) | ~12 hours | ~19 hours |

| Cmax (relative) | 1x | 5x |

| AUC (relative) | 1x | 10x |

Glucuronidation Pathways

In addition to oxidation by CYP enzymes, nebivolol and its hydroxylated metabolites undergo phase II metabolism, primarily through glucuronidation. nih.gov This process involves the conjugation of the drug or its metabolites with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Glucuronidation increases the water solubility of the compounds, facilitating their excretion from the body. solvobiotech.comxenotech.com

Activity of Metabolites (Aromatic Hydroxyl and Alicyclic Oxidized)

A key feature of nebivolol's pharmacology is the activity of its metabolites. The aromatic hydroxyl metabolites, most notably 4-hydroxynebivolol, are pharmacologically active and contribute to the beta-blocking effects of the drug. invivochem.commedchemexpress.com This is particularly important in extensive metabolizers, where a significant portion of the parent drug is converted to these active metabolites.

Elimination Pathways and Excretion Profiles

The final stage in the pharmacokinetic journey of nebivolol hydrochloride is its elimination from the body. The primary routes of excretion are through urine and feces. The elimination profile of nebivolol and its metabolites is significantly influenced by the individual's CYP2D6 metabolic status.

In extensive metabolizers, approximately 38% of the administered dose is excreted in the urine and 44% in the feces. In contrast, poor metabolizers excrete a larger proportion of the drug and its metabolites via the renal route, with about 67% found in the urine and only 13% in the feces. conicet.gov.ar Less than 1% of the administered dose is excreted as the unchanged parent drug, highlighting the extensive nature of its metabolism. conicet.gov.ar

| Route of Excretion | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) |

|---|---|---|

| Urinary Excretion | ~38% | ~67% |

| Fecal Excretion | ~44% | ~13% |

Clinical Efficacy and Cardiovascular Outcomes Research

Research in Hypertension Management

Nebivolol (B1214574) hydrochloride's dual mechanism of action, combining selective beta-1 adrenergic blockade with nitric oxide-mediated vasodilation, underpins its efficacy in hypertension management. researchgate.netnih.gov

Clinical trials have consistently demonstrated the effectiveness of nebivolol in lowering blood pressure in patients with mild to moderate hypertension. nih.govbiospace.com It has shown efficacy both as a monotherapy and as an add-on to other antihypertensive agents. researchgate.netbwise.kr

In a multicenter, randomized, placebo-controlled study involving 909 patients, nebivolol significantly reduced trough sitting diastolic blood pressure (SiDBP) by 8.0–11.2 mmHg across various doses, compared to a 2.9 mmHg reduction with placebo. nih.gov Trough sitting systolic blood pressure (SiSBP) was also significantly decreased. nih.gov Similarly, long-term observational studies have confirmed sustained blood pressure reduction over periods of 6 months and beyond. researchgate.net One large study with 6,356 patients showed significant blood pressure reduction after six months of therapy. researchgate.netnih.gov Another real-world study in 3,011 Korean patients demonstrated significant decreases in mean systolic and diastolic blood pressure at 12 and 24 weeks. bwise.kr

Comparisons with other antihypertensive agents have also been favorable. Studies have shown that nebivolol's efficacy in blood pressure reduction is comparable or superior to agents like the ACE inhibitor enalapril (B1671234) and other beta-blockers such as atenolol (B1665814) and metoprolol (B1676517). nih.gov

Table 1: Selected Clinical Trials on Nebivolol for Blood Pressure Reduction

| Study/Trial | Number of Patients | Key Findings on Blood Pressure Reduction | Reference |

|---|---|---|---|

| Weiss et al. (2007) | 909 | Significant reduction in trough SiDBP (8.0–11.2 mmHg) and SiSBP (4.4–9.5 mmHg) vs. placebo. | nih.gov |

| Cleophas et al. (2001) | Not specified | Found a greater reduction in blood pressure and a higher percentage of responders after 6 months of monotherapy. | researchgate.netnih.gov |

| BENEFIT KOREA (2021) | 3011 | Significant decrease in mean SBP and DBP at 12 and 24 weeks as monotherapy or add-on therapy. | bwise.kr |

| Van Nueten et al. (1997b) | Not specified | Decrease in blood pressure was significantly higher with nebivolol compared to enalapril over 3 months. | nih.gov |

A distinguishing feature of nebivolol is its positive impact on arterial hemodynamics and vascular function, largely attributed to its stimulation of endothelial nitric oxide (NO) release. researchgate.netnih.govnih.gov This NO-mediated vasodilation leads to a reduction in peripheral vascular resistance. nih.govtandfonline.com

Research has shown that nebivolol improves endothelial function, a key factor in the pathophysiology of vascular disease and hypertension. nih.gov In a comparative study, patients treated with nebivolol for four weeks showed significantly increased flow-mediated dilation of the brachial artery, whereas no such change was observed in patients treated with atenolol. nih.gov This improvement in endothelial function contributes to a reduction in arterial stiffness, a major risk factor for cardiovascular disease. nih.gov Notably, nebivolol has been found to decrease arterial stiffness independently of its effect on blood pressure. nih.gov

Compared to traditional beta-blockers like atenolol, nebivolol demonstrates a more favorable hemodynamic profile. While both drugs lower blood pressure effectively, nebivolol has been shown to reduce peripheral resistance and increase stroke volume, leading to a stable or slightly increased cardiac output. nih.gov In contrast, atenolol tends to decrease cardiac output and increase peripheral resistance. nih.gov These vasodilating properties may also help lower central aortic pressure more effectively than non-vasodilating beta-blockers. nih.gov

While nebivolol's effects on blood pressure and hemodynamics are well-documented, there is a lack of large-scale, long-term clinical outcome trials specifically designed to assess its impact on cardiovascular morbidity and mortality in patients with hypertension. nih.gov Meta-analyses of trials involving older beta-blockers, predominantly atenolol, have raised questions about their efficacy in reducing stroke risk compared to other antihypertensives, but these findings may not be applicable to third-generation vasodilating beta-blockers like nebivolol. nih.gov

A prospective, randomized study comparing nebivolol with bisoprolol (B1195378) in 1,056 hypertensive patients over one year found numerically lower, but not statistically significant, rates of all-cause mortality, cardiovascular mortality, all-cause hospitalization, and cardiovascular hospitalization in the nebivolol group. researchgate.net The authors concluded that larger trials with longer follow-up are needed to definitively compare the effects of different beta-blockers on major cardiovascular events. researchgate.net

Research in Heart Failure Syndromes

Nebivolol is one of the few beta-blockers that has been extensively studied and has demonstrated efficacy in the treatment of heart failure, particularly in elderly populations. nih.govdroracle.ai

The landmark Study of the Effects of Nebivolol Intervention on Outcomes and Rehospitalization in Seniors with Heart Failure (SENIORS) trial provided crucial evidence for nebivolol's role in this patient population. semanticscholar.org This large, randomized, placebo-controlled study enrolled 2,128 patients aged 70 years or older with a history of chronic heart failure. semanticscholar.org

Over a mean follow-up of 21 months, nebivolol significantly reduced the primary composite endpoint of all-cause mortality or cardiovascular hospital admission. semanticscholar.org The primary outcome occurred in 31.1% of patients in the nebivolol group compared with 35.3% in the placebo group, representing a 14% reduction in risk (hazard ratio [HR] 0.86, 95% confidence interval [CI] 0.74–0.99, p=0.039). nih.govdroracle.aisemanticscholar.org The benefit was observed regardless of the patient's initial left ventricular ejection fraction, with 35% of the study population having a preserved ejection fraction (>35%). droracle.aisemanticscholar.org

Table 2: Primary Outcome of the SENIORS Trial

| Outcome | Nebivolol Group (n=1067) | Placebo Group (n=1061) | Hazard Ratio (95% CI) | p-value |

|---|---|---|---|---|

| All-Cause Mortality or Cardiovascular Hospital Admission | 332 (31.1%) | 375 (35.3%) | 0.86 (0.74-0.99) | 0.039 |

Data from the SENIORS trial. semanticscholar.org

While nebivolol did not significantly reduce all-cause mortality alone in the primary analysis (15.8% vs. 18.1% for placebo; HR 0.88, p=0.21), the composite endpoint reduction established its efficacy and tolerability in treating heart failure in the elderly. semanticscholar.org

Studies have shown that nebivolol therapy can lead to improvements in cardiac function and structure in patients with heart failure. A pilot study involving patients with chronic heart failure and a baseline ejection fraction of 13-39% found that after 12 weeks, nebivolol significantly increased left ventricular ejection fraction (LVEF) from a mean of 31.5% to 42.0%. nih.gov The study also noted a significant decrease in the left ventricular end-systolic diameter, suggesting a beneficial effect on cardiac remodeling. nih.gov

Another trial randomized patients to nebivolol or placebo for 8 months and found that nebivolol therapy significantly increased LVEF compared with placebo (an improvement of 6.51% vs. 3.97% from baseline, respectively). nih.govtandfonline.com

When compared to other beta-blockers, the results are mixed. One study comparing nebivolol with carvedilol (B1668590) found that while both drugs significantly improved LVEF from baseline at 3 and 12 months, carvedilol led to a greater improvement than nebivolol at both time points. nih.govtandfonline.com However, other smaller studies have found no significant difference between nebivolol and carvedilol in improving LVEF or left-ventricular end-systolic volumes at 6 months. nih.gov These findings suggest that long-term therapy with nebivolol can improve left ventricular function in patients with stable heart failure. nih.gov

Outcomes in Elderly Patient Populations (e.g., SENIORS Study)

The Study of Effects of Nebivolol Intervention on Outcomes and Rehospitalisation in Seniors with Heart Failure (SENIORS) was a pivotal trial investigating the efficacy of nebivolol in an elderly population with heart failure. medscape.comresearchgate.net This multicenter, randomized, placebo-controlled study enrolled 2,128 patients aged 70 years or older with a clinical diagnosis of chronic heart failure, irrespective of their left ventricular ejection fraction (LVEF). acc.orgmedscape.com The mean age of the participants was 76 years. acc.orgnih.gov

The primary outcome of the SENIORS trial was a composite of all-cause mortality or cardiovascular hospital admission. nih.govnih.gov Over a median follow-up of 21 months, nebivolol was associated with a significant reduction in the primary endpoint compared to placebo. nih.govoup.com The incidence of the primary outcome was 31.1% in the nebivolol group versus 35.3% in the placebo group, representing a 14% relative risk reduction. droracle.ai

For the secondary endpoint of all-cause mortality, there was a trend towards a reduction in the nebivolol group, although this did not reach statistical significance. acc.orgmedscape.com All-cause mortality occurred in 15.8% of patients receiving nebivolol compared to 18.1% of those on placebo. acc.orgnih.gov

A key aspect of the SENIORS trial was the inclusion of patients with both reduced and preserved ejection fraction. medscape.comresearchgate.net A pre-specified sub-analysis demonstrated that the beneficial effect of nebivolol on the primary outcome was consistent across patients with an LVEF of 35% or lower and those with an LVEF greater than 35%. nih.govhealthday.com This finding suggests that nebivolol is effective in a broad range of elderly heart failure patients. researchgate.netnih.gov However, in a sub-study focusing on patients with co-existing atrial fibrillation, nebivolol did not show a significant benefit in improving outcomes. nih.govrug.nl

Table 1: Key Outcomes of the SENIORS Trial

| Outcome | Nebivolol Group (n=1067) | Placebo Group (n=1061) | Hazard Ratio (95% CI) | p-value |

|---|---|---|---|---|

| Primary Composite Endpoint (All-cause mortality or cardiovascular hospital admission) | 31.1% | 35.3% | 0.86 (0.74-0.99) | 0.039 |

| All-Cause Mortality | 15.8% | 18.1% | 0.88 (0.71-1.08) | 0.21 |

Data sourced from multiple references. acc.orgnih.govnih.govoup.comsemanticscholar.org

Research in Heart Failure with Preserved Ejection Fraction (HFpEF) and Diastolic Dysfunction

The role of nebivolol in heart failure with preserved ejection fraction (HFpEF) and diastolic dysfunction has been an area of active investigation. The SENIORS trial provided initial insights by including a significant proportion of patients with preserved LVEF. nih.govmedscape.com In a pre-specified sub-analysis of SENIORS, the benefits of nebivolol on the primary composite outcome were similar in patients with LVEF >35% compared to those with LVEF ≤35%. nih.gov

The Effects of the Long-term Administration of Nebivolol on the Clinical Symptoms, Exercise Capacity, and Left Ventricular Function of Patients With Diastolic Dysfunction (ELANDD) study specifically focused on patients with HFpEF. medscape.comnih.gov This randomized, double-blind, placebo-controlled trial enrolled 116 patients with NYHA class II-III heart failure, an LVEF >45%, and evidence of diastolic dysfunction. The primary endpoint was the change in the 6-minute walk test distance (6MWTD) after 6 months of treatment. nih.gov

The ELANDD study found that nebivolol did not significantly improve exercise capacity as measured by the 6MWTD compared to placebo. medscape.comnih.gov Furthermore, there was no significant change in peak oxygen uptake (peak VO2) between the two groups. nih.gov While quality of life and NYHA functional class showed similar improvements in both the nebivolol and placebo arms, nebivolol was associated with a reduction in resting and peak heart rate and blood pressure. nih.gov The lack of improvement in exercise capacity was thought to be potentially related to the negative chronotropic effects of the drug. nih.gov

Other smaller studies have suggested potential benefits of nebivolol on diastolic function. For instance, research has indicated that nebivolol may improve parameters of left ventricular diastolic function, such as the E/e' ratio, which is a measure of left ventricular filling pressure. nih.gov This improvement in diastolic function has been linked to an enhancement of coronary flow reserve. nih.gov

Table 2: Primary Outcome of the ELANDD Study

| Outcome | Nebivolol Group | Placebo Group | p-value for interaction |

|---|---|---|---|

| Change in 6-Minute Walk Test Distance (meters) | 420 ± 143 to 428 ± 141 | 412 ± 123 to 446 ± 119 | 0.004 |

Data sourced from Conraads VM, et al. Eur J Heart Fail. 2012. nih.gov

Research in Coronary Artery Disease and Myocardial Ischemia

Nebivolol's unique pharmacological profile, combining beta-1 adrenergic blockade with nitric oxide-mediated vasodilation, has prompted research into its effects in patients with coronary artery disease (CAD) and myocardial ischemia. jacc.orgclinicaltrials.gov

Improvement of Exercise Tolerance and Angina Threshold

Studies have demonstrated that nebivolol can improve exercise tolerance and the threshold for angina in patients with stable exertional angina. jacc.orgresearchgate.net In a comparative study against atenolol, nebivolol was shown to be more effective in improving exercise duration and the time to onset of angina during an exercise test. jacc.org Another study found that nebivolol treatment increased both the ischemic and anginal thresholds for at least 8 hours after administration compared to placebo. researchgate.net This anti-ischemic and antianginal activity is primarily attributed to a reduction in myocardial oxygen consumption. researchgate.net In contrast to some other beta-blockers, nebivolol has been shown to not significantly decrease maximal and endurance exercise capacity in healthy volunteers. nih.gov

Enhancement of Coronary Flow Reserve

Coronary flow reserve (CFR) is a measure of the ability of the coronary circulation to increase blood flow in response to increased myocardial oxygen demand and is often impaired in patients with CAD. nih.govcornell.edu Several studies have indicated that nebivolol can improve CFR. nih.govcornell.edunih.gov

In patients with idiopathic dilated cardiomyopathy, a one-month treatment with nebivolol significantly increased CFR. nih.gov This improvement was attributed to both an increase in hyperemic blood flow velocity and a decrease in resting blood flow velocity. nih.gov Similarly, in hypertensive patients without coronary heart disease, four weeks of nebivolol therapy led to a significant increase in CFR. cornell.edu

A study involving direct intracoronary administration of nebivolol in both control subjects and patients with CAD demonstrated a significant increase in CFR in both groups. nih.govresearchgate.net In the control group, the increase in CFR was primarily due to a reduction in resting coronary flow, while in patients with CAD, it was due to an increase in maximal coronary flow. nih.govresearchgate.net

Clinical Outcomes in Ischemic Heart Disease

A substudy of the SENIORS trial specifically evaluated the impact of nebivolol on ischemic events in elderly patients with heart failure of ischemic etiology. acc.org In this analysis of 1,452 patients, nebivolol therapy was associated with a significant reduction in the primary outcome of hospitalization or death from acute myocardial infarction or unstable angina, and sudden death. acc.org The risk of sudden death was also significantly reduced with nebivolol treatment. acc.org

In a study of hypertensive patients with CAD and a left ventricular ejection fraction of ≥40%, nebivolol was found to be well-tolerated and effective in controlling blood pressure and heart rate. journalagent.com Over a six-month follow-up, angina and functional classifications improved in a significant portion of patients. journalagent.com

A multi-center observational study in patients with acute myocardial infarction suggested that low-dose nebivolol resulted in comparable clinical outcomes at 12-month follow-up compared to usual- to high-doses. nih.govresearchgate.net However, after statistical adjustment, the rates of major adverse cardiac and cerebrovascular events were not significantly different between the two dosing groups. researchgate.net

Comparative Research with Other Cardiovascular Agents

Comparison with Other Beta-Adrenergic Receptor Blockers

Nebivolol (B1214574) hydrochloride's distinct pharmacological profile, characterized by high β1-selectivity and nitric oxide (NO)-mediated vasodilation, sets it apart from other beta-blockers. This has prompted extensive comparative research to evaluate its relative effects on various cardiovascular parameters.

Research indicates that nebivolol has more favorable effects on endothelial function and arterial stiffness compared to second-generation beta-blockers like atenolol (B1665814) and metoprolol (B1676517). This advantage is largely attributed to its ability to stimulate endothelial nitric oxide synthase (eNOS), promoting NO release and vasodilation. ahajournals.orgnih.gov

In a double-blind, crossover study comparing nebivolol with atenolol in hypertensive patients, both drugs lowered blood pressure to a similar extent. However, only nebivolol treatment significantly improved endothelial function. ahajournals.orgnih.gov The study demonstrated that nebivolol increased both stimulated (acetylcholine-mediated) and basal NO release, whereas atenolol had no effect on nitric oxide bioactivity. ahajournals.orgnih.gov This suggests that nebivolol may offer additional vascular protection beyond blood pressure reduction. nih.gov

Comparisons with metoprolol have yielded similar findings regarding vascular health. While both agents effectively control blood pressure, nebivolol has shown superior effects on arterial stiffness and central aortic pressure. nih.govresearchgate.net In a randomized, double-blind, cross-over study with hypertensive subjects, nebivolol was found to significantly reduce pulse wave velocity in beta-blocker naïve patients when compared to metoprolol succinate (B1194679). nih.gov Another 12-month study noted that while both nebivolol and metoprolol equally lowered brachial systolic blood pressure, a significant reduction in aortic systolic blood pressure was observed only in the nebivolol-treated group. researchgate.net Furthermore, nebivolol, unlike metoprolol, does not appear to impair the recruitment of microvascular units during exercise, which may be due to its vasodilating properties. nih.gov

| Parameter | Nebivolol | Atenolol | Metoprolol | Reference |

|---|---|---|---|---|

| Endothelial Nitric Oxide (NO) Release | Increased | No significant effect | Not typically studied/No direct effect | ahajournals.orgnih.gov |

| Acetylcholine-Mediated Vasodilation | Significantly improved | No significant effect | N/A | ahajournals.orgnih.gov |

| Arterial Stiffness (Pulse Wave Velocity) | Reduced (esp. in naïve patients) | Less effect than Nebivolol | Less effect than Nebivolol | nih.govnih.gov |

| Central Aortic Systolic Pressure | Significantly reduced | Less effect than Nebivolol | No significant reduction | researchgate.net |

In terms of hemodynamic effects, nebivolol demonstrates comparable efficacy in reducing brachial blood pressure to other selective beta-blockers, including bisoprolol (B1195378) and metoprolol. nih.govnih.gov However, its unique vasodilatory action results in a distinct central hemodynamic profile. As noted previously, studies have shown nebivolol to be more effective at reducing central aortic pressure compared to metoprolol, despite similar reductions in brachial pressure. researchgate.net

The metabolic profile of nebivolol is a key differentiator from many other beta-blockers. sprim.com Conventional beta-blockers, such as metoprolol and atenolol, have been associated with adverse effects on glucose and lipid metabolism. sprim.comnih.gov In contrast, newer generation beta-blockers with vasodilatory properties, like nebivolol, have demonstrated a neutral or even favorable metabolic profile. sprim.com

Studies have shown that while metoprolol treatment can decrease insulin (B600854) sensitivity and increase triglyceride levels, nebivolol appears to have a neutral effect on glucose metabolism and a beneficial impact on lipid profiles, including a reduction in total cholesterol and LDL levels. sprim.com Similarly, a comparative study with atenolol concluded that while both drugs were equally effective in reducing blood pressure, atenolol worsened the lipid profile, whereas nebivolol did not cause statistically significant changes. nih.govijbcp.com Bisoprolol is also noted to have a satisfactory profile with no significant adverse effects on glucose and lipid metabolism, making its metabolic impact more aligned with nebivolol than with older agents. sprim.comumj.com.ua

| Parameter | Nebivolol | Bisoprolol | Metoprolol | Reference |

|---|---|---|---|---|

| Brachial Blood Pressure Reduction | Effective | Effective | Effective | nih.gov |

| Central Aortic Pressure Reduction | Effective | N/A | Less effective | researchgate.net |

| Effect on Insulin Sensitivity | Neutral or beneficial | Neutral | May decrease | sprim.com |

| Effect on Lipid Profile | Neutral or beneficial (may decrease TC/LDL) | Neutral | May increase triglycerides | sprim.comumj.com.ua |

| Risk of New-Onset Diabetes | Lower risk | N/A | Higher risk vs. other classes | sprim.com |

Where nebivolol consistently demonstrates superiority is in its tolerability profile. consensus.app A meta-analysis of ten trials comparing nebivolol with atenolol, metoprolol, or bisoprolol found that the tolerability of nebivolol is superior. unibo.itresearchgate.net The rate of patients reporting adverse events was significantly lower in nebivolol-treated groups. unibo.it Another meta-analysis also concluded that adverse event rates were significantly lower with nebivolol than with other beta-blockers combined. nih.govresearchgate.net This improved tolerability may contribute to better patient compliance. consensus.app

Pleiotropic Effects Beyond Beta Adrenergic Receptor Blockade

Antioxidant Properties and Clinical Implications

Nebivolol (B1214574) possesses notable antioxidant activity, which is attributed to its ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress. nih.govresearchgate.net This action is independent of its beta-blocking properties and contributes to its beneficial effects on the cardiovascular system. nih.gov The antioxidant effects of nebivolol are multifaceted; it can directly interact with free radicals and has been shown to decrease the concentration of superoxide (B77818) anions in endothelial cells. nih.gov By mitigating oxidative stress, nebivolol enhances the bioavailability of nitric oxide (NO), a crucial molecule for endothelial function and vasodilation. nih.govresearchgate.net

The clinical implications of these antioxidant properties are significant. By reducing the oxidative inactivation of NO, nebivolol helps to preserve endothelial function, which is often impaired in cardiovascular diseases. semanticscholar.orgnih.gov This improvement in endothelial health can contribute to better blood pressure control and may offer anti-atherosclerotic benefits. nih.govnih.gov Studies have demonstrated that nebivolol's antioxidant activity can protect endothelial cells from damage induced by oxidative stress. mdpi.com

| Study Focus | Key Findings | Reference |

|---|---|---|

| Effect on Reactive Oxygen Species | Nebivolol reduces the concentration of superoxide anions in endothelial cells and scavenges reactive oxygen species directly. | nih.gov |

| Nitric Oxide Bioavailability | By reducing oxidative stress, nebivolol increases the bioavailability of nitric oxide. | researchgate.net |

| Endothelial Cell Protection | Nebivolol protects endothelial cells from oxidative stress-induced damage. | mdpi.com |

Anti-inflammatory Actions

Beyond its antioxidant effects, nebivolol exhibits anti-inflammatory properties. nih.gov Inflammation is a key process in the development and progression of atherosclerosis and other cardiovascular diseases. Nebivolol has been shown to downregulate a number of genes involved in the inflammatory process. nih.gov This suggests a potential role for nebivolol in modulating the inflammatory cascades that contribute to vascular damage. The favorable metabolic profile and anti-inflammatory effects of nebivolol make it a considerable option in the management of hypertension. nih.gov

Metabolic Effects on Glucose and Lipid Profiles

Unlike some older beta-blockers that can have adverse effects on glucose and lipid metabolism, nebivolol generally demonstrates a neutral or even favorable metabolic profile. medtextpublications.comsprim.com This is a significant advantage, particularly for patients with metabolic syndrome or diabetes. medtextpublications.comsprim.com

Studies have shown that nebivolol does not negatively impact insulin (B600854) sensitivity and may even improve it. medtextpublications.comsprim.com Research in patients with hypertension has indicated that nebivolol can improve glucose and insulin plasma levels and reduce insulin resistance. medtextpublications.com This beneficial effect on glucose metabolism is partly attributed to its ability to reduce oxidative stress. medtextpublications.com Furthermore, nebivolol has been shown to have neutral or beneficial effects on lipid profiles. sprim.comusmf.md Some studies have reported reductions in total cholesterol and LDL cholesterol levels with nebivolol treatment, particularly in patients with metabolic syndrome. sprim.comusmf.md

| Parameter | Effect of Nebivolol | Patient Population | Reference |

|---|---|---|---|

| Insulin Resistance | Improved insulin sensitivity and reduced insulin resistance. | Newly diagnosed hypertensive patients. | medtextpublications.com |

| Total Cholesterol | Significant reduction. | Patients with metabolic syndrome. | usmf.md |

| LDL Cholesterol | Significant reduction. | Patients with metabolic syndrome. | usmf.md |

| Triglycerides | Significant reduction. | Patients with metabolic syndrome. | usmf.md |

| Glycemic Control (HbA1c) | Neutral effect. | Type 2 Diabetes Mellitus patients with hypertension. | theprofesional.com |

Anti-Proliferative Actions

Nebivolol has been shown to possess anti-proliferative properties, particularly on vascular smooth muscle cells (VSMCs). oup.comnih.gov The proliferation of VSMCs is a key event in the development of atherosclerosis and vascular remodeling. Nebivolol inhibits VSMC proliferation in a concentration-dependent manner. nih.gov This effect is, at least in part, mediated by nitric oxide. nih.gov Studies have demonstrated that nebivolol can inhibit the proliferation of human coronary artery smooth muscle cells, suggesting a potential role in preventing restenosis and the progression of atherosclerosis. oup.com Unlike some other beta-blockers, nebivolol's anti-proliferative effects are a distinct feature. oup.com

Effects on Platelet Aggregation and Volume

Nebivolol has been observed to have inhibitory effects on platelet aggregation. researchgate.netnih.gov Platelet activation and aggregation are critical steps in the formation of thrombi, which can lead to acute cardiovascular events. Research has shown that nebivolol can decrease both spontaneous and ADP-induced platelet aggregation. researchgate.net The mechanism behind this antiplatelet effect appears to involve the L-arginine/nitric oxide pathway within the platelets themselves. nih.gov

In addition to its effects on aggregation, nebivolol has been found to reduce mean platelet volume (MPV), a marker of platelet activation. nih.gov A study comparing nebivolol to metoprolol (B1676517) found that nebivolol significantly decreased MPV and levels of soluble P-selectin, another marker of platelet activation, whereas metoprolol did not show such effects. nih.gov These findings suggest that nebivolol's influence on platelet function may contribute to a reduced thrombotic risk in hypertensive patients. nih.gov

| Parameter | Effect of Nebivolol | Study Details | Reference |

|---|---|---|---|

| Spontaneous Platelet Aggregation | Significantly decreased. | 3-month treatment in patients with essential hypertension. | researchgate.net |

| ADP-Induced Platelet Aggregation | Significantly decreased. | 3-month treatment in patients with essential hypertension. | researchgate.net |

| Mean Platelet Volume (MPV) | Significantly decreased. | 6-month treatment in newly diagnosed hypertensive patients. | nih.gov |

| Soluble P-selectin | Significantly decreased. | 6-month treatment in newly diagnosed hypertensive patients. | nih.gov |

Modulation of Endothelial Progenitor Cell Function

Endothelial progenitor cells (EPCs) are crucial for the repair and maintenance of the endothelial lining of blood vessels. A dysfunction or reduction in the number of EPCs is associated with an increased risk of cardiovascular disease. Nebivolol has been shown to have beneficial effects on EPCs. nih.govuzh.ch

In a study involving mice after myocardial infarction, nebivolol therapy was found to increase the number of early endothelial progenitor cells compared to both placebo and the beta-blocker metoprolol. nih.gov This effect is likely linked to nebivolol's ability to stimulate endothelial nitric oxide production. nih.gov By promoting the mobilization and function of EPCs, nebivolol may contribute to improved endothelial repair and neovascularization, further highlighting its unique vasculoprotective properties beyond simple beta-blockade. nih.govuzh.ch

Research in Special Patient Populations and Specific Clinical Conditions

Studies in Elderly Patients

Research has specifically addressed the efficacy and tolerability of nebivolol (B1214574) hydrochloride in the elderly population, a group often underrepresented in clinical trials for cardiovascular medications. The Study of Effects of Nebivolol Intervention on Outcomes and Rehospitalization in Seniors with Heart Failure (SENIORS) was a major trial designed to evaluate nebivolol in patients aged 70 years or older with a clinical history of heart failure. oup.comacc.orgnih.gov This randomized, placebo-controlled study included 2,128 elderly patients, with a mean age of 76 years. nih.gov The primary outcome, a composite of all-cause mortality or cardiovascular hospital admission, occurred in 31.1% of patients receiving nebivolol compared to 35.3% in the placebo group, demonstrating a statistically significant risk reduction. oup.comnih.gov

The SENIORS trial was notable for including patients with both preserved and impaired left ventricular ejection fraction (LVEF). jacc.org A pre-specified sub-analysis showed that the benefits of nebivolol on the primary composite outcome were consistent across LVEF subgroups. jacc.org Furthermore, in a subgroup of patients younger than 75.2 years with an LVEF of 35% or less, the risk reduction for all-cause mortality was 38%. nih.gov The trial concluded that nebivolol is an effective and well-tolerated treatment for heart failure in the elderly. oup.comnih.gov

Another study, the Effects of Nebivolol on Left Ventricular Function in Elderly Patients with Chronic Heart Failure (ENECA), also demonstrated positive outcomes. In this trial, nebivolol was well-tolerated and significantly improved LVEF in elderly heart failure patients. nih.gov A significant number of patients (64%) in the ENECA study were able to reach the maximum dose. nih.gov

Key Findings from the SENIORS Trial

| Outcome | Nebivolol Group | Placebo Group | Hazard Ratio (95% CI) | P-value |

|---|---|---|---|---|

| Primary Composite Endpoint (All-cause mortality or cardiovascular hospital admission) | 31.1% | 35.3% | 0.86 (0.74–0.99) | 0.039 |

| All-Cause Mortality | 15.8% | 18.1% | 0.88 (0.71–1.08) | 0.21 |

Research in Patients with Renal Impairment

The pharmacokinetic profile of nebivolol hydrochloride is altered in patients with renal impairment. Since less than 0.1% of unchanged nebivolol is excreted in the urine, the impact of renal dysfunction was not initially expected. researchgate.net However, studies have shown that severe renal impairment (Creatinine Clearance [CrCl] <30 mL/min) can significantly diminish the apparent clearance of the drug, suggesting that dosage adjustments may be necessary. researchgate.netnih.gov

Research investigating the pharmacokinetics of nebivolol's enantiomers (l-nebivolol and d-nebivolol) found that chronic kidney disease (CKD) increases the plasma concentrations of both. nih.govexlibrisgroup.com Specifically, the area under the concentration-time curve (AUC) for both enantiomers was higher in patients with CKD compared to a control group. nih.govexlibrisgroup.com Interestingly, hemodialysis appears to restore the pharmacokinetic parameters to values similar to those in individuals with normal renal function. nih.govexlibrisgroup.com

Some studies have also explored the potential renoprotective effects of nebivolol. One pilot study found that in patients who underwent angioplasty for renal artery stenosis, nebivolol treatment for six months was associated with an improvement in estimated glomerular filtration rate (eGFR) and a greater decrease in proteinuria compared to a control group. nih.govkarger.com Another study suggested that pretreatment with nebivolol might lower the incidence of contrast-induced nephropathy (CIN) in patients with renal dysfunction undergoing coronary angiography when compared to metoprolol (B1676517). nih.gov

Pharmacokinetic Changes in Renal Impairment

| Parameter | Healthy Controls (AUC ng·h/mL) | Chronic Kidney Disease (AUC ng·h/mL) |

|---|---|---|

| l-nebivolol | 6.83 | 9.94 |

| d-nebivolol | 4.15 | 7.30 |

Data from a study on the influence of chronic kidney disease on nebivolol enantiomer pharmacokinetics. nih.govexlibrisgroup.com

Considerations in Hepatic Impairment

This compound undergoes extensive metabolism in the liver, primarily through glucuronidation and hydroxylation by the cytochrome P450 enzyme CYP2D6. nih.govresearchgate.net Consequently, hepatic impairment can significantly alter its pharmacokinetic disposition. researchgate.net

A study involving subjects with moderate hepatic impairment (as defined by the Child-Pugh Classification System) who were also CYP2D6 extensive metabolizers found notable differences compared to healthy matched subjects after a single 5 mg dose. researchgate.net In the hepatically impaired group, the maximum plasma concentration (Cmax) and the area under the curve (AUC) were significantly higher, while the clearance was significantly lower. researchgate.net These findings suggest that dosage adjustments may be warranted in this patient population. researchgate.net There is no data available on the use of nebivolol in patients with severe hepatic impairment. nih.gov

There have also been case reports of nebivolol-induced hepatotoxicity, highlighting the importance of monitoring liver function during therapy. researchgate.netnih.gov In one reported case, a 73-year-old patient developed significant elevations in liver enzymes after nebivolol was added to her treatment regimen. researchgate.net Other potential causes were ruled out, and liver enzymes returned to normal upon discontinuation of the drug, suggesting a diagnosis of drug-induced liver injury. researchgate.netnih.gov The exact mechanism for such hepatotoxicity is not fully understood but may be related to the formation of reactive metabolites during its hepatic metabolism. nih.gov

Pharmacokinetic Parameters in Moderate Hepatic Impairment vs. Normal Function

| Parameter | Normal Hepatic Function | Moderate Hepatic Impairment | p-value |

|---|---|---|---|

| AUC∞ (ng·hr/ml) | 11.18 | 48.99 | 0.010 |

| Cmax (ng/mL) | 1.25 | 4.10 | 0.012 |

| t1/2 (hr) | 7.44 | 22.18 | 0.005 |

| Cl/F (L/hr) | 1937 | 168.2 | 0.010 |

Data from a study on the effects of hepatic impairment on the pharmacokinetic disposition of nebivolol. researchgate.net

Genetic Polymorphism Influences on Clinical Response

The metabolism of this compound is significantly influenced by genetic polymorphisms of the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govnih.gov Individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs) based on their CYP2D6 genotype. nih.gov This genetic variation leads to marked differences in the pharmacokinetic disposition of the drug. nih.gov

In PMs, the bioavailability of nebivolol is substantially higher, rising from about 12% in EMs to 96%. nih.gov Studies have shown that mean steady-state plasma concentrations of the d- and l-enantiomers of nebivolol can be 10- and 15-fold greater, respectively, in PMs compared to EMs. nih.gov The effective half-life of the active d-nebivolol isomer is also prolonged in PMs (19 hours) compared to EMs (12 hours). clinpgx.org

Despite these significant pharmacokinetic differences, research indicates that CYP2D6 polymorphism does not have a major impact on the antihypertensive efficacy and tolerability of nebivolol. nih.govnih.gov In a study comparing hypertensive patients who were either EMs or PMs, the blood pressure response after 12 weeks of treatment was similar between the two groups. nih.gov The mean reductions in sitting systolic and diastolic blood pressures were nearly identical. nih.gov This comparable clinical response is thought to be due to the contribution of active hydroxylated metabolites of nebivolol to its antihypertensive effects in extensive metabolizers. nih.govnih.gov Therefore, the FDA-approved drug label states that no dose adjustments are necessary for patients who are CYP2D6 poor metabolizers. clinpgx.org

Impact of CYP2D6 Phenotype on Nebivolol Pharmacokinetics and Blood Pressure Response

| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) |

|---|---|---|

| Steady-State d-nebivolol Concentration | Baseline | ~10-fold higher |

| Steady-State l-nebivolol Concentration | Baseline | ~15-fold higher |

| Mean Reduction in Sitting Systolic BP (mmHg) | -11 +/- 9 | -11 +/- 10 |

| Mean Reduction in Sitting Diastolic BP (mmHg) | -10 +/- 4 | -9 +/- 5 |

Data from a study on the influence of CYP2D6 phenotype on the clinical response of nebivolol. nih.gov

Research in Patients with Diabetes Mellitus